molecular formula C13H14BrN B6291901 1-Benzyl-4-methylpyridin-1-ium bromide CAS No. 57042-58-7

1-Benzyl-4-methylpyridin-1-ium bromide

Cat. No.: B6291901
CAS No.: 57042-58-7
M. Wt: 264.16 g/mol
InChI Key: VKTBKMKOCXFSIB-UHFFFAOYSA-M
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Description

1-Benzyl-4-methylpyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C13H14BrN. This compound is known for its applications in various fields, including medicinal chemistry and catalysis. It is characterized by a pyridinium core substituted with a benzyl group and a methyl group, making it a versatile compound in organic synthesis and industrial applications .

Mechanism of Action

1-Benzyl-4-methylpyridin-1-ium bromide

, also known as N-Benzyl-4-methylpyridinium bromide, 98% or p-methylbenzylpyridinium bromide , is a chemical compound with the molecular formula C13H14BrN . Here is an overview of its mechanism of action:

    Target of Action

    The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

    Mode of Action

    This compound acts as a dual inhibitor of AChE and BuChE . It binds to these enzymes, preventing them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpyridin-1-ium bromide can be synthesized through the quaternization of 4-methylpyridine with benzyl bromide. The reaction typically involves heating 4-methylpyridine with benzyl bromide in an appropriate solvent such as acetonitrile or ethanol. The reaction proceeds under reflux conditions, and the product is isolated by precipitation or crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Benzyl-4-methylpyridinium chloride
  • 1-Benzyl-4-methylpyridinium iodide
  • 1-Benzyl-4-methylpyridinium sulfate

Comparison: 1-Benzyl-4-methylpyridin-1-ium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity compared to its chloride, iodide, and sulfate counterparts. The bromide ion can also affect the compound’s catalytic properties and biological activity, making it distinct in its applications .

Properties

IUPAC Name

1-benzyl-4-methylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N.BrH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBKMKOCXFSIB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570673
Record name 1-Benzyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57042-58-7
Record name 1-Benzyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-picoline (9.3 g, 0.1 mol) in toluene (200 mL), benzyl bromide (34.2 g, 0.2 mol) was added dropwise at room temperature. After the addition, the mixture was heated to reflux for 5 hrs. The mixture was cooled to room temperature. The precipitate formed was collected by filtration, washed with toluene and dried under vacuum to give Compound 1 as white solid (21.4 g, 81%). It was used without further purification. The structure of Compound 1 is given below:
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
81%

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